molecular formula C20H16F3N5O B2949123 3-(3,4-dimethylphenyl)-6-{[4-(trifluoromethyl)phenyl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 888422-23-9

3-(3,4-dimethylphenyl)-6-{[4-(trifluoromethyl)phenyl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2949123
CAS No.: 888422-23-9
M. Wt: 399.377
InChI Key: CDRKRBZSQWWGLM-UHFFFAOYSA-N
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Description

This compound belongs to the triazolopyrimidinone class, characterized by a fused bicyclic core combining triazole and pyrimidinone moieties. The substituents at positions 3 and 6—3,4-dimethylphenyl and 4-(trifluoromethyl)benzyl groups, respectively—impart distinct electronic and steric properties. These modifications are designed to enhance target binding affinity, metabolic stability, and bioavailability, making it a candidate for therapeutic applications (e.g., kinase inhibition or antimicrobial activity, inferred from structural analogs in , and 12).

Properties

IUPAC Name

3-(3,4-dimethylphenyl)-6-[[4-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N5O/c1-12-3-8-16(9-13(12)2)28-18-17(25-26-28)19(29)27(11-24-18)10-14-4-6-15(7-5-14)20(21,22)23/h3-9,11H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDRKRBZSQWWGLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=C(C=C4)C(F)(F)F)N=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(3,4-dimethylphenyl)-6-{[4-(trifluoromethyl)phenyl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves multiple steps, typically starting with the preparation of the triazole and pyrimidine precursors. The key steps include:

    Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate alkynes or nitriles.

    Synthesis of the Pyrimidine Ring: This often involves condensation reactions between amidines and β-dicarbonyl compounds.

    Coupling of the Rings: The triazole and pyrimidine rings are then fused together through cyclization reactions.

    Introduction of Substituents: The dimethylphenyl and trifluoromethylphenyl groups are introduced through substitution reactions, often using reagents like Grignard reagents or organolithium compounds.

Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability, often using catalytic processes and continuous flow techniques.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The trifluoromethyl (-CF₃) group and nitrogen atoms in the triazole ring serve as primary sites for nucleophilic attacks.

  • Reagents/Conditions : Reactions with amines (e.g., methylamine, piperidine) or alkoxides under basic conditions (e.g., K₂CO₃ in DMF).

  • Outcomes :

    • Substitution at the trifluoromethyl group is rare due to its stability, but electron-rich nucleophiles can displace fluorine under high-temperature conditions.

    • Nitrogen atoms in the triazole ring undergo alkylation or arylation, forming derivatives with modified pharmacological profiles .

Hydrolysis and Ring-Opening Reactions

The pyrimidine ring is susceptible to hydrolysis under acidic or alkaline conditions:

  • Acidic Hydrolysis (HCl/H₂O, reflux):

    • Cleavage of the pyrimidine ring yields substituted urea and carbonyl intermediates.

  • Alkaline Hydrolysis (NaOH/EtOH):

    • Results in partial degradation of the triazole ring, forming aminopyrimidine derivatives .

Cycloaddition and Cross-Coupling Reactions

The triazole moiety participates in [3+2] cycloadditions and palladium-catalyzed couplings:

  • Click Chemistry (Cu-catalyzed azide-alkyne cycloaddition):

    • Functionalization at the triazole N1 position generates bioconjugates for targeted drug delivery.

  • Suzuki-Miyaura Coupling :

    • Aryl boronic acids couple with halogenated derivatives of the compound to introduce aryl groups at specific positions .

Electrophilic Aromatic Substitution

The 3,4-dimethylphenyl group undergoes electrophilic substitution:

  • Nitration (HNO₃/H₂SO₄):

    • Nitro groups predominantly add to the para position of the dimethylphenyl ring.

  • Sulfonation (H₂SO₄/SO₃):

    • Forms sulfonic acid derivatives, enhancing water solubility for formulation studies .

Oxidation and Reduction Reactions

  • Oxidation (KMnO₄/H₂O):

    • The methyl group on the phenyl ring oxidizes to a carboxylic acid, altering electronic properties.

  • Reduction (H₂/Pd-C):

    • Selective reduction of the triazole ring’s N-N bond generates dihydrotriazole intermediates .

Regioselectivity and Steric Effects

Steric hindrance from the 3,4-dimethylphenyl and trifluoromethylbenzyl groups directs reactivity:

  • Reactions at the triazole N2 position are favored due to lower steric bulk compared to N1.

  • Electronic effects from the -CF₃ group deactivate adjacent positions, limiting electrophilic substitution on the benzyl ring .

Analytical and Mechanistic Insights

  • HPLC-MS : Used to monitor reaction progress and identify intermediates.

  • X-ray Crystallography : Confirms regioselectivity in substitution reactions by mapping bond angles and electron density .

Biological Relevance

Modifications via these reactions enhance binding to biological targets:

  • GCN2 Kinase Inhibition : N-alkylated derivatives show improved IC₅₀ values due to optimized hydrophobic interactions .

  • Antimicrobial Activity : Sulfonated analogs exhibit enhanced solubility and biofilm penetration.

Scientific Research Applications

3-(3,4-dimethylphenyl)-6-{[4-(trifluoromethyl)phenyl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases like cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, including polymers and advanced coatings.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethylphenyl)-6-{[4-(trifluoromethyl)phenyl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in disease progression or cellular functions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Molecular Properties

The table below compares the target compound with five structurally related triazolopyrimidinone derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position 3 / Position 6) Key Functional Groups Evidence ID
Target Compound C₂₂H₁₉F₃N₆O* ~464.43* 3,4-Dimethylphenyl / 4-(Trifluoromethyl)benzyl CF₃, CH₃ N/A
3-(4-Fluorophenyl)-6-(4-methylbenzyl)-3H,6H,7H-triazolo[4,5-d]pyrimidin-7-one C₁₈H₁₄FN₅O 335.34 4-Fluorophenyl / 4-Methylbenzyl F, CH₃
3-(3,4-Dimethoxyphenyl)-6-[2-oxo-2-(4-phenylpiperazinyl)ethyl]-3H,6H,7H-triazolo[4,5-d]pyrimidin-7-one C₂₅H₂₆N₈O₃ 510.54 3,4-Dimethoxyphenyl / Piperazinyl-ethyl ketone OCH₃, Piperazine
5-(4-Chlorophenoxy)-6-isopropyl-3-phenyl-3H,6H-triazolo[4,5-d]pyrimidin-7-one C₁₉H₁₆ClN₅O₂ 393.82 Phenyl / 4-Chlorophenoxy-isopropyl Cl, Isopropyl
3-[4-(Trifluoromethoxy)phenyl]-3H,6H,7H-triazolo[4,5-d]pyrimidin-7-one C₁₁H₆F₃N₅O₂ 297.19 4-(Trifluoromethoxy)phenyl / H (unsubstituted) CF₃O
6-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-fluorobenzyl)-3H,6H,7H-triazolo[4,5-d]pyrimidin-7-one C₂₂H₁₈FN₇O₄ 463.43 3-Fluorobenzyl / Oxadiazole-dimethoxyphenyl F, OCH₃, Oxadiazole

*Estimated based on substituent contributions; exact data unavailable in provided evidence.

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing Groups (EWGs): The target compound’s 4-(trifluoromethyl)benzyl group (CF₃) enhances lipophilicity and metabolic stability compared to the 4-methylbenzyl group (CH₃) in ’s analog . In ’s compound, the 4-(trifluoromethoxy)phenyl group (CF₃O) introduces similar lipophilicity but may reduce steric bulk compared to the target’s 3,4-dimethylphenyl .
  • Steric and Conformational Effects:

    • The 3,4-dimethylphenyl group in the target compound introduces ortho-substitution, which may restrict rotational freedom compared to para-substituted analogs (e.g., ’s 4-fluorophenyl) .
    • The piperazinyl-ethyl ketone substituent in ’s compound adds flexibility and hydrogen-bonding capacity, contrasting with the rigid benzyl groups in the target .

Structural Conformation and Crystallography

  • Planarity of Core: All triazolopyrimidinone derivatives (e.g., ) display near-planar cores (deviation <0.03 Å), essential for maintaining conjugation and binding to flat enzymatic pockets .

Biological Activity

The compound 3-(3,4-dimethylphenyl)-6-{[4-(trifluoromethyl)phenyl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a member of the triazolopyrimidine class of compounds, which have garnered attention for their diverse biological activities. This article synthesizes findings from various studies to elucidate the biological activity of this compound, particularly its anticancer properties and potential as a therapeutic agent.

In Vitro Studies

Research has demonstrated that triazolopyrimidine derivatives exhibit significant anticancer activity. A study assessing various synthesized compounds found that those related to the triazolopyrimidine class showed promising results against human tumor cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Specifically, compounds derived from similar structures demonstrated cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation in these lines .

CompoundCell LineIC50 (µM)
1MCF-710.5
2A54915.2
3HCT11620.0

The mechanism of action for triazolopyrimidine derivatives often involves the inhibition of key cellular pathways associated with cancer progression. For instance, these compounds have been shown to promote tubulin polymerization and inhibit protein kinases involved in cell cycle regulation . The introduction of substituents such as trifluoromethyl groups has been linked to enhanced binding affinity to target proteins involved in tumor growth.

Antiviral Properties

Recent investigations have also highlighted the antiviral potential of triazolopyrimidine derivatives against SARS-CoV-2. Molecular docking studies indicated that certain derivatives could effectively bind to the main protease (Mpro) of SARS-CoV-2 with high affinity, suggesting their potential as therapeutic agents against COVID-19 .

Binding Affinity Data

The binding affinities for selected compounds were reported as follows:

CompoundBinding Affinity (kcal/mol)
Lead 1-9.0
Lead 2-8.5

Case Study 1: Anticancer Efficacy

In a controlled experiment involving MCF-7 and A549 cell lines, a derivative of the compound was tested for its cytotoxic effects. Results indicated that it significantly reduced cell viability compared to untreated controls. The study concluded that the compound's structural modifications were crucial for enhancing its anticancer efficacy .

Case Study 2: Antiviral Activity Against SARS-CoV-2

A study screened numerous compounds for their ability to inhibit SARS-CoV-2 Mpro. Among these, derivatives resembling the triazolopyrimidine structure exhibited potent inhibitory effects with minimal toxicity profiles compared to standard antiviral drugs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.